(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
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Overview
Description
The compound (1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol is a complex organic molecule with a unique structure This compound belongs to the class of polycyclic compounds and is characterized by multiple chiral centers and a cyclopenta[a]chrysen backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cyclization, methylation, and hydroxylation reactions. The starting materials typically include simpler polycyclic hydrocarbons, which undergo a series of chemical transformations to form the desired product. Key steps in the synthesis may involve:
Cyclization: Formation of the cyclopenta[a]chrysen backbone through intramolecular cyclization reactions.
Methylation: Introduction of methyl groups at specific positions using methylating agents such as methyl iodide.
Hydroxylation: Introduction of the hydroxyl group at the 9-position using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 9-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form a saturated alkyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can yield a saturated alkyl group.
Scientific Research Applications
Chemistry: As a complex polycyclic compound, it can be used as a model system for studying reaction mechanisms and stereochemistry.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as a lead compound for developing new pharmaceuticals.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface receptors, triggering signaling pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar polycyclic structure but lacks the prop-1-en-2-yl group and has different functional groups.
Steroids: Many steroids have similar polycyclic structures but differ in the arrangement of functional groups and chiral centers.
Uniqueness
This compound’s unique combination of functional groups and chiral centers distinguishes it from other similar compounds. Its specific structure may confer unique chemical and biological properties, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21?,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
MQYXUWHLBZFQQO-CZYRXZFSSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |
Origin of Product |
United States |
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